2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid
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Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Mechanism of Action
Target of Action
The primary targets of the compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid” are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in solid-phase peptide synthesis . The Fmoc group acts as a protective group for amino acids and can be removed under basic conditions .
Biochemical Pathways
Given the presence of the fmoc group, it may be involved in peptide synthesis pathways .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it has good shelf-life
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Pyrazinyl Group: The pyrazinyl group is introduced through a series of reactions involving the appropriate pyrazine derivative and coupling reagents.
Final Coupling: The protected amino acid and the pyrazinyl derivative are coupled under specific conditions to
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBUQSZODPWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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